

AR-M1000390: A Technical Guide to its Mechanism of Action

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For Researchers, Scientists, and Drug Development Professionals

Abstract

AR-M1000390 is a potent and highly selective non-peptidic agonist for the delta-opioid receptor (δ -OR). Its unique pharmacological profile, characterized by a low propensity to induce receptor internalization, distinguishes it from many other δ -OR agonists. This guide provides an in-depth analysis of the mechanism of action of AR-M1000390, summarizing key quantitative data, detailing experimental methodologies, and visualizing the known signaling pathways. This document is intended to serve as a comprehensive technical resource for researchers and professionals in the field of pharmacology and drug development.

Core Mechanism of Action: Selective Delta-Opioid Receptor Agonism

AR-M1000390 exerts its pharmacological effects primarily through the activation of the δ -OR, a member of the G protein-coupled receptor (GPCR) superfamily. As a selective agonist, it demonstrates a significantly higher affinity and potency for the δ -OR compared to the mu (μ) and kappa (κ) opioid receptors.

Receptor Binding Affinity

Competitive radioligand binding assays have been employed to determine the affinity of AR-M1000390 for opioid receptors. These experiments typically involve the use of cell membranes



expressing the receptor of interest and a radiolabeled ligand. The ability of AR-M1000390 to displace the radioligand is measured to calculate its inhibitory constant (IC50), which is then used to determine its binding affinity (Ki).

| Receptor Subtype | IC50 (nM) | Reference |
|------------------|-----------|-----------------|
| Delta (δ) | 0.87 | [Not Available] |
| Mu (μ) | 3800 | [Not Available] |
| Карра (к) | 7470 | [Not Available] |

Functional Potency and Efficacy

The primary downstream signaling pathway activated by AR-M1000390 upon binding to the δ -OR is the inhibition of adenylyl cyclase through the activation of the inhibitory G protein, G α i. This leads to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.

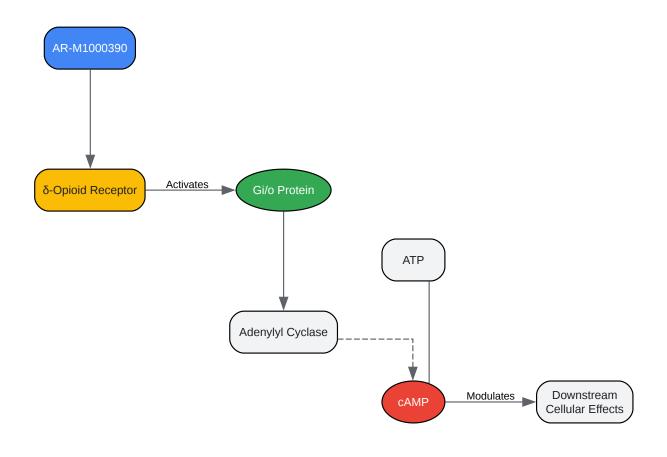
Functional assays in human neuroblastoma SK-N-BE cells, which endogenously express the δ -OR, have been used to quantify the potency and efficacy of AR-M1000390 in inhibiting adenylyl cyclase.

| Parameter | Value (nM) | Cell Line | Reference |
|----------------------------|------------|-----------|-----------|
| Ki (from functional assay) | 106 ± 34 | SK-N-BE | [1] |
| EC50 (cAMP inhibition) | 111 ± 31 | SK-N-BE | [1] |

Signaling Pathways

The current understanding of the signaling pathways modulated by AR-M1000390 is centered on its canonical $G\alpha$ i-mediated inhibition of adenylyl cyclase. The potential for biased agonism, where a ligand preferentially activates one signaling pathway over another (e.g., G protein-dependent vs. β -arrestin-dependent pathways), is an area of active research for many GPCR ligands, but specific data for AR-M1000390 on these alternative pathways is limited.





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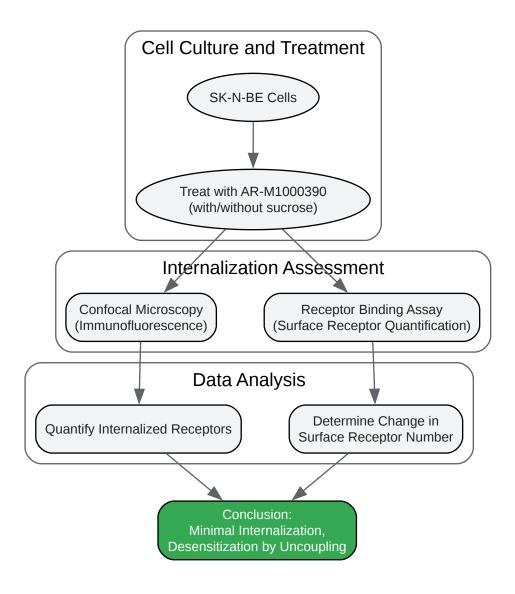
Figure 1. Gαi-mediated signaling pathway of AR-M1000390.

Atypical Property: Low Receptor Internalization

A key characteristic of AR-M1000390 is its classification as a "low-internalizing" agonist. Unlike many other δ -OR agonists that promote the rapid internalization of the receptor from the cell surface following activation, AR-M1000390 induces minimal receptor endocytosis.

Sustained activation of δ -ORs by AR-M1000390 leads to a rapid and strong desensitization of the receptor's response.[1] However, this desensitization appears to be primarily due to the uncoupling of the receptor from its G protein, rather than its removal from the cell surface via internalization.[1]





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References

 1. Pharmacological characterization of AR-M1000390 at human delta opioid receptors -PubMed [pubmed.ncbi.nlm.nih.gov]



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